molecular formula C18H21NO3 B14500243 (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone CAS No. 63145-63-1

(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone

Cat. No.: B14500243
CAS No.: 63145-63-1
M. Wt: 299.4 g/mol
InChI Key: WVZIZRPGMYHFBL-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is a complex organic compound that features a naphthalene ring substituted with a hydroxy group and a propyl chain, along with a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the hydroxy and propyl groups. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene derivative is replaced by the morpholine moiety. The final step involves the formation of the methanone group, often through an oxidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methanone group can produce an alcohol .

Scientific Research Applications

(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene ring and the morpholine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

63145-63-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2-hydroxy-3-propylnaphthalen-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C18H21NO3/c1-2-5-14-12-13-6-3-4-7-15(13)16(17(14)20)18(21)19-8-10-22-11-9-19/h3-4,6-7,12,20H,2,5,8-11H2,1H3

InChI Key

WVZIZRPGMYHFBL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC=CC=C2C(=C1O)C(=O)N3CCOCC3

Origin of Product

United States

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